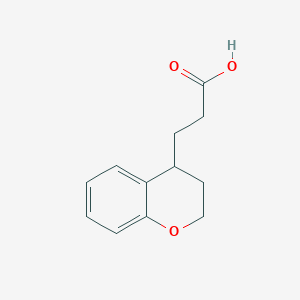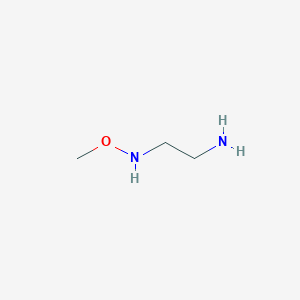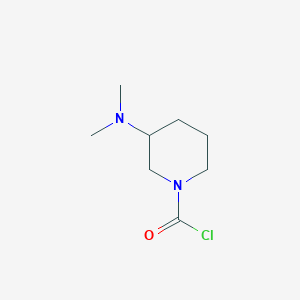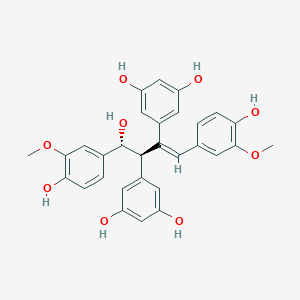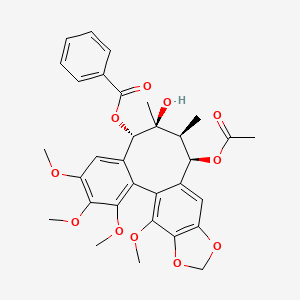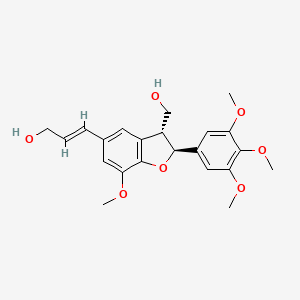
Woorenogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Woorenogenin is a chemical compound with the molecular formula C22H26O7 and a molecular weight of 402.43764 g/mol . It is a naturally occurring compound found in certain plant species and is known for its various biological activities. The structure of this compound includes multiple aromatic rings and hydroxyl groups, which contribute to its chemical reactivity and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Woorenogenin involves several steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process typically includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Woorenogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
作用機序
The mechanism of action of Woorenogenin involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets include enzymes involved in oxidative stress, inflammatory pathways, and cell cycle regulation . This compound’s ability to interact with these targets makes it a valuable compound for therapeutic development .
類似化合物との比較
Woorenogenin can be compared with other similar compounds such as:
Wogonin: An O-methylated flavone with anxiolytic and anti-tumor properties.
Podophyllotoxin: A lignan with anti-cancer activity that acts by inhibiting tubulin polymerization.
Honokiol: A neolignan with anti-inflammatory and anti-cancer properties.
This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities .
特性
分子式 |
C22H26O7 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C22H26O7/c1-25-17-9-13(6-5-7-23)8-15-16(12-24)20(29-21(15)17)14-10-18(26-2)22(28-4)19(11-14)27-3/h5-6,8-11,16,20,23-24H,7,12H2,1-4H3/b6-5+/t16-,20+/m0/s1 |
InChIキー |
DKHAWRPWAKXFNA-UUHFFZMRSA-N |
異性体SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/CO |
正規SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


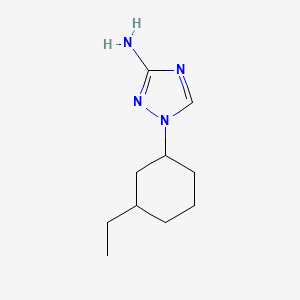
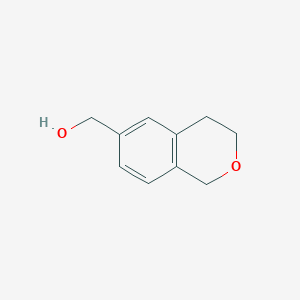
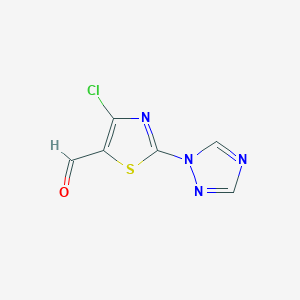
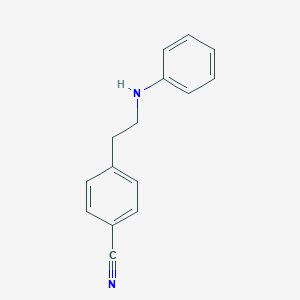

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
